molecular formula C7H12NNa2O5P B122143 N-Acetyl Glufosinate Sodium CAS No. 133659-60-6

N-Acetyl Glufosinate Sodium

Cat. No. B122143
M. Wt: 267.13 g/mol
InChI Key: MXZGHOPHLLPFJZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl Glufosinate Sodium is a metabolite of the herbicide Glufosinate . It is used as an intermediate for the synthesis of N-acetyl-β-d-glucosaminidase .


Synthesis Analysis

The activated hapten of N-Acetyl Glufosinate Sodium was synthesized using a homobifunctional cross-linker suberic acid bis (N-hydroxysuccinimide ester) . In another study, a deacetylase capable of stereoselectively resolving N-acetyl-L-glufosinate to L-glufosinate was heterologously expressed and characterized .


Molecular Structure Analysis

The molecular formula of N-Acetyl Glufosinate Sodium is C7H12NNa2O5P and its molecular weight is 267.13 g/mol .


Chemical Reactions Analysis

A highly specific, simple method was developed to directly determine glufosinate and its metabolite residues in 21 plant origin foods by liquid chromatography with tandem mass spectrometry (LC–MS/MS) .


Physical And Chemical Properties Analysis

The molecular weight of N-Acetyl Glufosinate Sodium is 267.13 g/mol. It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count. Its rotatable bond count is 4 .

Scientific Research Applications

Metabolism in Transgenic Crops

Research has shown that when transgenic crops like maize and oilseed rape are treated with L-glufosinate, a significant portion of it remains in the plants in the form of metabolites, with the main metabolite being N-acetyl-L-glufosinate. This metabolite is stable in transgenic plants, indicating its potential role in the degradation of L-glufosinate in genetically modified agricultural systems (Ruhland, Engelhardt, & Pawlizki, 2004).

Antibody Development for Detection

The development of antibodies for the detection of N-acetyl-glufosinate (NAG) is an important research area. NAG is a major metabolite of glufosinate in resistant transgenic plants. A derivatization-assisted immunoassay (DAIA) using NAG as the target analyte has been created, showing its significance in the selective detection of NAG in the presence of glufosinate and other metabolites (Weller et al., 2003).

Transport in Brassica Napus

In Brassica napus, both susceptible and resistant to glufosinate, the phloem transport of acetyl-L-glufosinate, a derivative of L-glufosinate, has been studied. This research suggests the potential of acetyl-L-glufosinate as a foliar-applied chemical inducer of male sterility in plants expressing a deacetylase gene, indicating a significant role in plant reproductive biology (Beriault, Horsman, & Devine, 1999).

Functional Properties in Food Chemistry

Acetylation, including that of N-acetyl compounds, has been studied to improve the functional properties of proteins like glutenin and gliadin. This research implies the potential applications of N-acetylated compounds in enhancing food product characteristics (Majzoobi, Abedi, Farahnaky, & Aminlari, 2012).

Applications in Biomedical and Chemical Fields

N-acetylated derivatives, such as N-acetyl glucosamine, have applications in biomedical and chemical sectors due to their biological activities. The research into these derivatives has shown their potential in stimulating the immune system and treating human diseases, indicating a broader scope of N-acetyl compounds in medical science (Kagimura, da Cunha, Barbosa, Dekker, & Malfatti, 2015).

properties

IUPAC Name

disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZGHOPHLLPFJZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12NNa2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601280
Record name Disodium 2-acetamido-4-(methylphosphinato)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl Glufosinate Sodium

CAS RN

133659-60-6
Record name Disodium 2-acetamido-4-(methylphosphinato)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl Glufosinate Sodium
Reactant of Route 2
N-Acetyl Glufosinate Sodium
Reactant of Route 3
Reactant of Route 3
N-Acetyl Glufosinate Sodium
Reactant of Route 4
Reactant of Route 4
N-Acetyl Glufosinate Sodium
Reactant of Route 5
N-Acetyl Glufosinate Sodium
Reactant of Route 6
N-Acetyl Glufosinate Sodium

Citations

For This Compound
3
Citations
G Jia, J Xu, X Long, SJ Ge, L Chen, D Hu… - Journal of agricultural …, 2019 - ACS Publications
… N-Acetyl glufosinate sodium (95.0%) was purchased from Toronto Research Chemicals. MPPA (99.7%) was purchased from the Wako Pure Chemical Industry Co., Ltd. The l-…
Number of citations: 19 pubs.acs.org
X Meng, F Wang, Y Li, P Deng, D Hu… - Science of The Total …, 2022 - Elsevier
… N-acetyl glufosinate sodium (NAG) (purity 95.0%) was purchased from Toronto Research Chemicals (Toronto, Canada). MPPA (purity 99.7%) was purchased from Wako Pure Chemical …
Number of citations: 8 www.sciencedirect.com
樋下勝彦, 新宅沙織, 髙井靖智 - 2021 - pref.wakayama.lg.jp
… Inc 製 N -Acetyl Glyphosate を,MPPA は富士フイルム和光 純薬製 3-(メチルホスフィニコ)プロピオン酸標準 品を N-GLUF は Toronto Research Chemicals Inc 製 N-Acetyl Glufosinate Sodium …
Number of citations: 0 www.pref.wakayama.lg.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.